molecular formula C21H24N4O2S B2887836 2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide CAS No. 2034541-18-7

2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide

Cat. No.: B2887836
CAS No.: 2034541-18-7
M. Wt: 396.51
InChI Key: BYGLAUCOYCFBKO-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide is a novel synthetic compound of high interest in medicinal chemistry research, designed by integrating multiple privileged pharmacophores. Its molecular structure features a thiazolopyridine core, a piperidine spacer, and a 4-ethoxyphenyl acetamide moiety. The thiazolo[5,4-b]pyridine scaffold is a recognized heterocyclic system with diverse therapeutic potential . This structure is frequently explored in the development of kinase-targeted therapies; for instance, closely related sulfonamide-thiazolopyridine derivatives have been investigated as potent glucokinase activators for metabolic disease research . The incorporation of a piperidine ring, a common feature in bioactive molecules, serves as a conformational constraint and can enhance binding affinity to biological targets . The 4-ethoxyphenyl acetamide group may contribute to the compound's overall pharmacokinetic profile and target interaction. Based on the established properties of its structural components, this compound is a valuable candidate for screening in various biochemical assays. Its primary research applications are anticipated in early-stage drug discovery, particularly in oncology, metabolic diseases, and inflammation, where such molecular architectures are commonly investigated . Researchers can utilize this compound as a key intermediate or as a lead compound for structure-activity relationship (SAR) studies to develop new therapeutic agents. The precise mechanism of action is compound-specific and requires empirical validation in relevant biological models. This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-2-27-17-7-5-15(6-8-17)14-19(26)23-16-9-12-25(13-10-16)21-24-18-4-3-11-22-20(18)28-21/h3-8,11,16H,2,9-10,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGLAUCOYCFBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiazolo[5,4-b]pyridine ring: This can be achieved through a cyclization reaction involving a thiazole derivative and a pyridine derivative under acidic or basic conditions.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde or ketone and an amine.

    Coupling of the aromatic and heterocyclic rings: This step involves the formation of an amide bond between the 4-ethoxyphenyl acetic acid and the piperidine-thiazolo[5,4-b]pyridine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials, such as organic semiconductors or polymers.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Key Structural Features and Variations

The following table highlights structural differences and similarities between the target compound and analogues:

Compound Name / ID Core Heterocycle Substituents on Acetamide Linker Biological Activity (if reported) Reference
Target Compound Thiazolo[5,4-b]pyridine 4-Ethoxyphenyl, piperidin-4-yl N/A -
L2-13 () Thiazolo[5,4-b]pyridine 4-Ethoxyphenethyl, 4,6-dimethyl-3-oxo MIC: 16.2 µM; IC50: 36.4 µM (M. tuberculosis)
GSK1570606A () Thiazol-2-yl 4-Fluorophenyl, pyridin-2-yl TLR4 ligand (hypothesized)
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin... () Thiazolo[4,5-d]pyridazin 4-Chlorophenyl, thiophen-2-yl N/A
Compound 5d () Benzo[d]thiazol-2-ylthio 2-Oxoindolin-3-ylidene Anti-inflammatory, antibacterial

Pharmacological Activity

  • L2-13 (): Exhibits anti-tubercular activity (MIC = 16.2 µM), attributed to the thiazolo[5,4-b]pyridine core and ethoxyphenyl group. The ethyl linker may reduce potency compared to piperidinyl-based analogues .
  • GSK1570606A (): A Toll-like receptor 4 (TLR4) ligand with a simpler thiazol-2-yl core. The 4-fluorophenyl group enhances metabolic stability but reduces solubility compared to ethoxyphenyl derivatives .
  • Compound 5d (): Demonstrates anti-inflammatory activity (IC50 ~10 µM) via benzo[d]thiazole-mediated COX-2 inhibition, highlighting the importance of sulfur-containing heterocycles .

Structure-Activity Relationship (SAR) Insights

  • Heterocyclic Core : Thiazolo[5,4-b]pyridine (target, L2-13) enhances antimicrobial activity compared to thiazol-2-yl (GSK1570606A) or benzo[d]thiazole (Compound 5d) cores.
  • Substituents :
    • 4-Ethoxyphenyl : Improves lipophilicity and membrane permeability, critical for intracellular targets (e.g., M. tuberculosis).
    • Piperidin-4-yl : Enhances target binding through hydrogen bonding and conformational rigidity, as seen in enzyme inhibitors .
    • Fluorophenyl/Chlorophenyl : Increases metabolic stability but may reduce solubility, limiting bioavailability .

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide is a synthetic organic molecule that exhibits significant biological activity, particularly in the context of drug development. Its complex structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C22H25N3O2SC_{22}H_{25}N_{3}O_{2}S, with a molecular weight of approximately 421.5 g/mol. The compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse biological properties.

Structural Formula

InChI InChI 1S C22H19N3O2S c1 2 27 18 11 5 15 6 12 18 14 20 26 24 17 9 7 16 8 10 17 21 25 19 4 3 13 23 22 19 28 21 h3 13H 2 14H2 1H3 H 24 26 \text{InChI }\text{InChI 1S C22H19N3O2S c1 2 27 18 11 5 15 6 12 18 14 20 26 24 17 9 7 16 8 10 17 21 25 19 4 3 13 23 22 19 28 21 h3 13H 2 14H2 1H3 H 24 26 }

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions can modulate the activity of enzymes and receptors involved in various signaling pathways.

Antitumor Activity

Research indicates that compounds containing thiazole moieties often exhibit antitumor properties . For instance, thiazole derivatives have been shown to induce cytotoxic effects in various cancer cell lines. A study highlighted that thiazole-containing compounds could achieve IC50 values as low as 1.61 µg/mL against specific cancer cell lines, suggesting potent antitumor activity .

Anticonvulsant Properties

Thiazole derivatives are also noted for their anticonvulsant activity . In one study, certain thiazole-integrated compounds demonstrated significant efficacy in preventing seizures in animal models . The structure–activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhance anticonvulsant effects.

PI3K Inhibition

The compound has been identified as a potent phosphoinositide 3-kinase (PI3K) inhibitor. This pathway is crucial in cancer biology, and inhibiting PI3K can lead to reduced tumor growth and proliferation . The SAR studies suggest that modifications to the sulfonamide functionality are essential for maintaining this inhibitory activity.

Study 1: Antitumor Efficacy

A recent investigation assessed the efficacy of thiazole-based compounds against human glioblastoma U251 cells and melanoma WM793 cells. The results showed that compounds similar to this compound exhibited significant cytotoxicity with IC50 values lower than standard treatments like doxorubicin .

Study 2: Mechanistic Insights

Another study utilized molecular dynamics simulations to explore how thiazole derivatives interact with target proteins involved in apoptosis. The findings suggested that these compounds could induce cell death through mechanisms involving GPX4 protein interactions, highlighting their potential as therapeutic agents in oncology .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative table is presented below:

Compound NameBiological ActivityIC50 (µg/mL)Notable Features
Compound AAntitumor1.61Thiazole ring
Compound BAnticonvulsant0.95Substituted phenyl
Current Compound PI3K InhibitionPotentEthoxyphenyl group

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for preparing 2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide?

  • Methodology : Multi-step synthesis involving condensation of thiazolo[5,4-b]pyridine derivatives with piperidine intermediates, followed by amidation. Key steps include:

  • Use of sodium hydroxide or potassium carbonate as bases to facilitate nucleophilic substitution .
  • Solvent selection (e.g., dimethylformamide) to enhance reaction efficiency and purity .
  • Temperature control (60–80°C) to optimize intermediate formation .
    • Validation : Post-synthesis purification via column chromatography and characterization via NMR (1H/13C) and mass spectrometry (MS) to confirm structural integrity .

Q. How can researchers verify the structural purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for ethoxyphenyl protons (δ 6.8–7.2 ppm), thiazolo-pyridine resonances (δ 8.0–9.0 ppm), and piperidinyl protons (δ 2.5–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Infrared Spectroscopy (IR) : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data for this compound across different assays?

  • Methodology :

  • Dose-Response Analysis : Establish EC50/IC50 values under standardized conditions (e.g., fixed cell lines, incubation times) to minimize variability .

  • Structural-Activity Relationship (SAR) : Compare analogs (e.g., substituent variations on the thiazolo-pyridine or piperidine moieties) to identify critical functional groups (Table 1) .

  • Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .

    Table 1 : SAR of Thiazolo-Pyridine Derivatives

    CompoundSubstituent (R)IC50 (Enzyme X)Selectivity Index (vs. Off-Target)
    Target CompoundEthoxyphenyl12 nM>100
    Analog AMethoxyphenyl45 nM30
    Analog BChlorophenyl8 nM15

Q. How can researchers elucidate the binding mechanism of this compound to its biological targets?

  • Methodology :

  • Molecular Docking : Use X-ray crystallography or cryo-EM structures of target proteins (e.g., kinases) to model interactions with the thiazolo-pyridine core and acetamide linker .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Mutagenesis Studies : Modify key residues (e.g., catalytic lysine in kinases) to validate binding pockets .

Q. What analytical approaches address discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?

  • Methodology :

  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatic microsomes vs. plasma .
  • Plasma Protein Binding Assays : Measure free fraction (fu) via equilibrium dialysis to adjust in vitro IC50 values for in vivo relevance .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate logP, pKa, and permeability data to predict bioavailability .

Interdisciplinary Research Questions

Q. How does the compound’s structural complexity enable applications beyond pharmacology (e.g., materials science)?

  • Methodology :

  • Electrochemical Analysis : Evaluate redox activity via cyclic voltammetry for potential use in organic semiconductors .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (>250°C) for high-temperature material synthesis .
  • Computational Modeling : Simulate charge-transfer properties using DFT to guide material design .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral Chromatography : Separate enantiomers using cellulose-based columns and optimize mobile phases (e.g., hexane/isopropanol) .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in key steps to enhance stereochemical control .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to detect impurities during scale-up .

Data Interpretation and Validation

Q. How should researchers interpret conflicting cytotoxicity data across cancer cell lines?

  • Methodology :

  • Genomic Profiling : Correlate activity with genetic markers (e.g., EGFR mutations) using CRISPR screens or RNA-seq .
  • 3D Spheroid Models : Compare 2D vs. 3D culture results to assess penetration efficacy .
  • Combination Index (CI) Analysis : Test synergy with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay method .

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